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Compound of Interest

Compound Name: BRD6989

Cat. No.: B1667516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular target of BRD6989, a small

molecule identified for its ability to enhance the production of the anti-inflammatory cytokine

Interleukin-10 (IL-10). This document outlines the primary molecular targets, summarizes key

quantitative data, details relevant experimental methodologies, and visualizes the associated

signaling pathways and experimental workflows.

Primary Cellular Targets: CDK8 and CDK19
Mechanism-of-action studies have identified the Mediator-associated kinases, Cyclin-

Dependent Kinase 8 (CDK8) and its paralog Cyclin-Dependent Kinase 19 (CDK19), as the

primary cellular targets of BRD6989.[1][2][3][4] BRD6989 functions as a selective inhibitor of

these kinases.[2] The inhibition of CDK8 and, to a lesser extent, CDK19 by BRD6989 leads to

the upregulation of IL-10 in activated myeloid cells, such as dendritic cells.[1][3][4] The potency

of BRD6989 in upregulating IL-10 has been shown to correlate with its binding affinity to CDK8.

[1][5]

Secondary targets, including phosphatidylinositol-4,5-bisphosphate 3-kinase C2A (PI3KC2A)

and PI3KCG, have been identified in kinase profiling experiments; however, further studies

suggest that inhibition of these kinases does not contribute to the observed IL-10 potentiation

by BRD6989.[1]
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Quantitative Data Summary
The following tables summarize the quantitative data regarding the binding affinity and

inhibitory activity of BRD6989 against its primary targets.

Target Assay Type Value Reference

Cyclin C-CDK8 Binding Assay (IC50) ~200 nM [1][5]

Cyclin C-CDK8
Kinase Activity Assay

(IC50)
~0.5 µM [1][5]

Cyclin C-CDK19
Kinase Activity Assay

(IC50)
>30 µM [1][5]

Table 1: Binding Affinity and Inhibitory Concentration of BRD6989.

Mechanism of Action
BRD6989 exerts its effect on IL-10 production through the inhibition of the kinase activity of the

Cyclin C-CDK8/19 complex. This inhibition sets off a signaling cascade that ultimately

enhances the activity of the transcription factor Activator Protein-1 (AP-1), a key regulator of IL-

10 gene expression.[1][3][4] This process is dependent on an intact Cyclin C-CDK8 complex.[1]

[3][4]

A key downstream effect of CDK8 inhibition by BRD6989 is the reduced phosphorylation of a

negative regulatory site on c-Jun, a component of the AP-1 transcription factor.[3][4]

Additionally, BRD6989 has been shown to suppress the IFNγ-induced phosphorylation of

Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727, a known CDK8-

regulated site, without affecting the JAK-mediated phosphorylation of tyrosine 701.[1][5]
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BRD6989 Signaling Pathway

Experimental Protocols
The identification and characterization of CDK8 and CDK19 as the cellular targets of BRD6989
were accomplished through a series of key experiments. The methodologies for these are

detailed below.

Kinase Profiling Assays
Objective: To identify the kinase targets of BRD6989 from a large panel of kinases.

Methodology:
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A broad panel of 414 kinases was screened for binding or inhibition by BRD6989 at a

concentration of 1 µM.[1]

Multiple assay formats were employed, including:

LanthaScreen™ Eu Kinase Binding Assay (Invitrogen): This is a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay that measures the

displacement of a fluorescently labeled tracer from the kinase active site by the test

compound.

Adapta® Universal Kinase Assay (Invitrogen): This TR-FRET assay quantifies kinase

activity by measuring the amount of ADP produced during the kinase reaction.

Z'-LYTE® Kinase Assay (Invitrogen): This assay measures kinase activity by assessing

the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate

to proteolytic cleavage.

An orthogonal screen was performed using the KINOMEscan™ active site-directed

competitive binding assay (DiscoverX) with BRD6989 at a 10 µM concentration against a

panel of 395 unique kinases.[1] This assay measures the ability of a compound to compete

with an immobilized ligand for binding to the kinase active site.

Kinase Profiling Workflow

BRD6989 (1µM or 10µM) Panel of 395-414 Kinases

Binding Assays
(LanthaScreen, KINOMEscan)

Activity Assays
(Adapta, Z-LYTE)

Data Analysis
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Identification of Primary Targets
(CDK8, CDK19)
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Kinase Profiling Workflow

Cyclin C–CDK8 Binding Assay
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Objective: To confirm and quantify the binding of BRD6989 and its analogs to the human Cyclin

C-CDK8 complex.

Methodology:

A LanthaScreen™ Eu Kinase Binding Assay (Life Technologies) was utilized.[1]

The assay measures the displacement of a dye-labeled probe from the protein kinase

domain of CDK8 by BRD6989.

The results are expressed as the percent displacement of the probe.[1]

CDK8 and CDK19 Kinase Activity Assays
Objective: To quantify the inhibitory effect of BRD6989 on the kinase activity of CDK8 and

CDK19.

Methodology:

A radiometric filter-binding assay (ProQinase) was used to measure kinase activity.[1]

Purified recombinant Cyclin C-CDK8 or Cyclin C-CDK19 complexes were incubated with a

dilution series of BRD6989.

The transfer of the gamma-phosphate from [γ-³²P]ATP to the recombinant RBER-IRStide

substrate was quantified.

Changes in kinase activity were measured relative to a DMSO control.[1]

Cellular Thermal Shift Assay (CETSA) - A General
Protocol
While not explicitly detailed for BRD6989 in the provided context, CETSA is a powerful method

to confirm target engagement within a cellular environment.

Objective: To verify that a drug binds to its target protein in intact cells by observing ligand-

induced thermal stabilization of the target.
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General Methodology:

Compound Treatment: Cells are treated with the compound of interest (e.g., BRD6989) or a

vehicle control (e.g., DMSO).[6][7]

Heating: The treated cells are heated to a range of temperatures. Unbound proteins will

denature and aggregate at elevated temperatures, while ligand-bound proteins will be more

stable and remain in solution.[6][7]

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing

stabilized, non-aggregated proteins) is separated from the precipitated, denatured proteins

by centrifugation.[6][7]

Protein Detection: The amount of the target protein remaining in the soluble fraction is

quantified, typically by Western blotting or other immunoassays.[6][7] An increase in the

amount of soluble target protein in the drug-treated samples compared to the control at a

given temperature indicates target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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